molecular formula C15H16BrNOS B14393511 4-(4-Bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole CAS No. 88571-82-8

4-(4-Bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole

Cat. No.: B14393511
CAS No.: 88571-82-8
M. Wt: 338.3 g/mol
InChI Key: RLHQYZBOOBNMPJ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Attachment of the Methyloxan Group: The methyloxan group can be introduced through an alkylation reaction, where an oxirane (epoxide) reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyloxan group.

    Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include dehalogenated compounds.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and methyloxan groups may play a role in binding to these targets, while the thiazole ring could be involved in electron transfer or other chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(2-methyloxan-4-yl)-1,3-thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-(4-Chlorophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties.

    4-(4-Bromophenyl)-2-(2-ethyloxan-4-yl)-1,3-thiazole: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its steric and electronic properties.

Uniqueness

The presence of the bromophenyl group in 4-(4-Bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole may confer unique reactivity and potential biological activity compared to its analogs. The combination of the thiazole ring, bromophenyl group, and methyloxan group may result in distinctive chemical behavior and applications.

Properties

CAS No.

88571-82-8

Molecular Formula

C15H16BrNOS

Molecular Weight

338.3 g/mol

IUPAC Name

4-(4-bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole

InChI

InChI=1S/C15H16BrNOS/c1-10-8-12(6-7-18-10)15-17-14(9-19-15)11-2-4-13(16)5-3-11/h2-5,9-10,12H,6-8H2,1H3

InChI Key

RLHQYZBOOBNMPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)C2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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